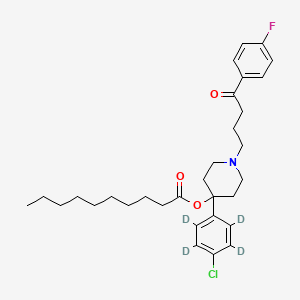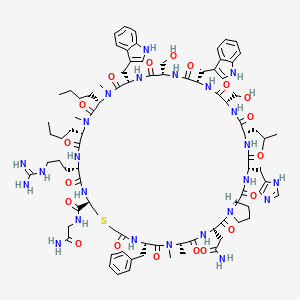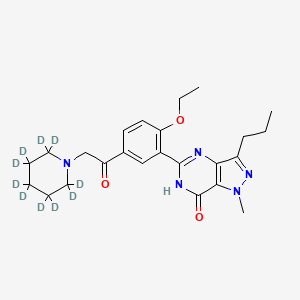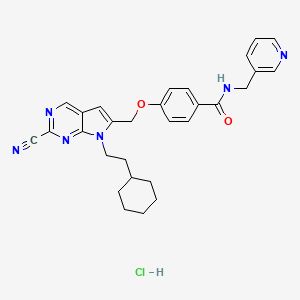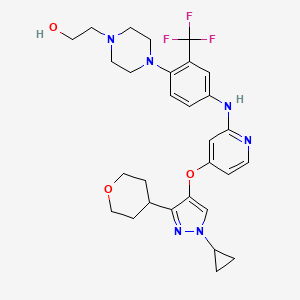
Alk5-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk5-IN-9 is a selective inhibitor of the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This compound is part of a class of molecules that target specific protein kinases involved in various cellular processes, including cell growth, differentiation, and immune response. This compound has been studied for its potential therapeutic applications in diseases such as cancer, fibrosis, and cardiovascular disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Alk5-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Alk5-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway.
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
Alk5-IN-9 exerts its effects by selectively inhibiting the transforming growth factor beta receptor I. This inhibition prevents the phosphorylation of intracellular signaling molecules, such as SMAD2 and SMAD3, which are involved in the downstream signaling cascade. By blocking this pathway, this compound can modulate various cellular processes and potentially reduce the progression of diseases associated with dysregulated transforming growth factor beta signaling .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Alk5-IN-9 include:
Galunisertib: Another selective inhibitor of the transforming growth factor beta receptor I, used in clinical trials for cancer treatment.
Vactosertib: A small molecule inhibitor targeting the same receptor, investigated for its potential in treating fibrotic diseases.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor I. This selectivity allows for more precise modulation of the signaling pathway, reducing off-target effects and increasing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C29H35F3N6O3 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
2-[4-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]-2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C29H35F3N6O3/c30-29(31,32)24-17-21(1-4-25(24)37-11-9-36(10-12-37)13-14-39)34-27-18-23(5-8-33-27)41-26-19-38(22-2-3-22)35-28(26)20-6-15-40-16-7-20/h1,4-5,8,17-20,22,39H,2-3,6-7,9-16H2,(H,33,34) |
Clave InChI |
QENSSRBZZIISAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=N2)C3CCOCC3)OC4=CC(=NC=C4)NC5=CC(=C(C=C5)N6CCN(CC6)CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


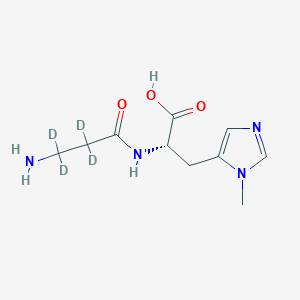
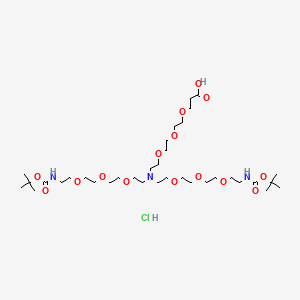
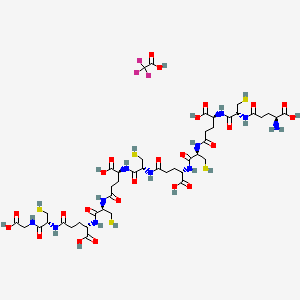
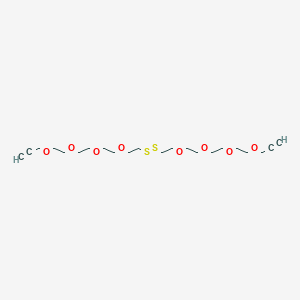
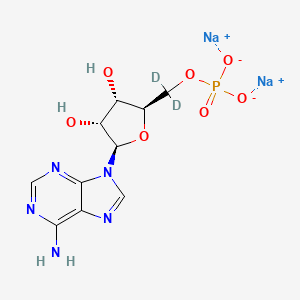
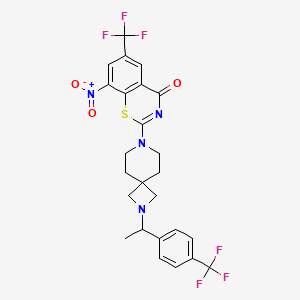
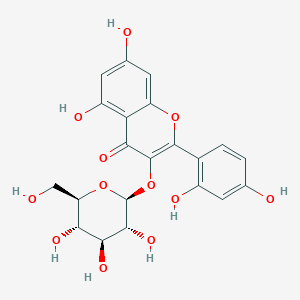
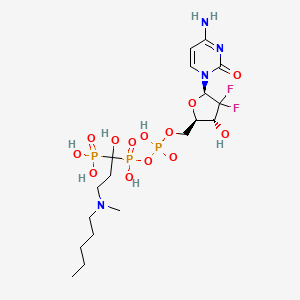
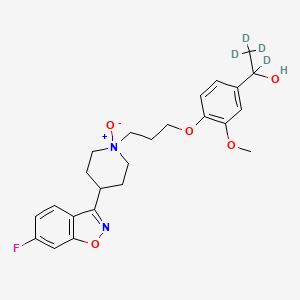
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
